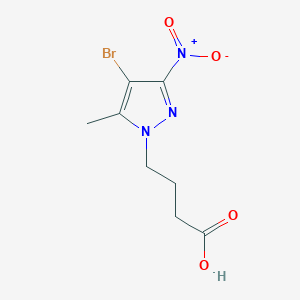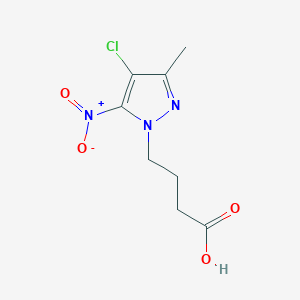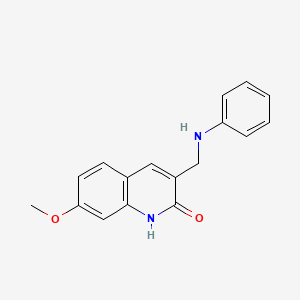
3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one" is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for their therapeutic properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One approach is the tandem addition-cyclisation reaction of 3-methoxyphthalide anions to 3,4-dihydroisoquinolines, which affords spiro-substituted protoberberines . Another method involves a three-component reaction of quinoline N-oxides, aryldiazonium salts, and acetonitrile under microwave irradiation, which yields 2-anilinoquinolines . Additionally, a base-catalyzed tandem cyclization process can be used to synthesize 3,4-dihydroisoquinolin-2(1H)-one derivatives, which are key structures in many natural products . Ruthenium-catalyzed synthesis is also reported, where substituted quinolines are obtained from anilines and 1,3-diols .
Molecular Structure Analysis
Vibrational spectroscopic investigations, such as FT-IR and FT-Raman, can be used to analyze the molecular structure of quinoline derivatives. Ab initio (HF) and DFT (B3LYP) calculations can provide insights into molecular geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities . These computational methods help in understanding the molecular structure and predicting the physical properties of the compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions due to their reactive sites. The synthesis methods mentioned above involve the formation of new C-N bonds and cyclization reactions that are crucial for constructing the quinoline core . The position of substituents on the quinoline ring is crucial for the chemical reactivity and biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as "3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one," are influenced by their molecular structure. The presence of substituents like methoxy groups can affect the compound's solubility, boiling point, melting point, and stability. The antiproliferative evaluation of certain quinoline derivatives has shown that the position and nature of substituents significantly impact their biological activity, with some compounds exhibiting potent activity against solid cancer cells .
Propiedades
IUPAC Name |
3-(anilinomethyl)-7-methoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-8-7-12-9-13(17(20)19-16(12)10-15)11-18-14-5-3-2-4-6-14/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIISNZVHWGNMMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

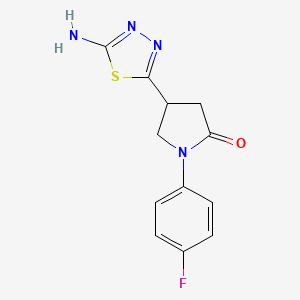
acetic acid](/img/structure/B1293987.png)
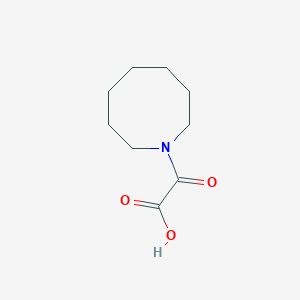
![4-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1293991.png)
![{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1293994.png)
![2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid](/img/structure/B1293996.png)
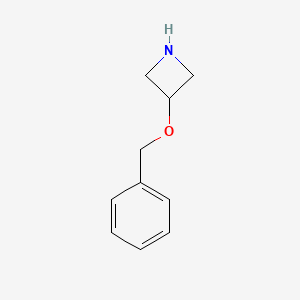
![3-[(2-Fluorobenzyl)oxy]azetidine](/img/structure/B1293998.png)
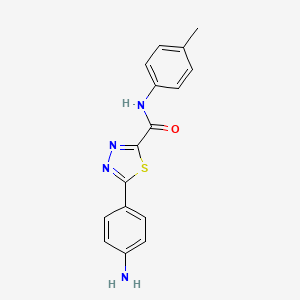
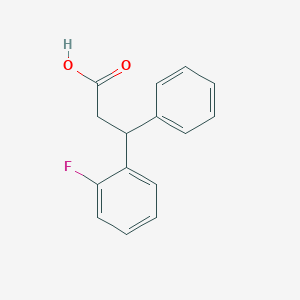
![5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1294002.png)
![3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid](/img/structure/B1294003.png)
